

Physical and chemical properties of 4-nitro-N'-phenylbenzohydrazide

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Compound of Interest

Compound Name: 4-nitro-N'-phenylbenzohydrazide

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An In-depth Technical Guide to 4-nitro-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-nitro-N'-phenylbenzohydrazide**, a molecule of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, a standard synthesis protocol, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

4-nitro-N'-phenylbenzohydrazide is a hydrazide derivative characterized by a nitro-substituted benzoyl group and a phenyl-substituted hydrazine moiety. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structural components and data available for closely related compounds.

Table 1: Physical and Chemical Properties of **4-nitro-N'-phenylbenzohydrazide**

Property	Value	Source/Comment
IUPAC Name	4-nitro-N'-phenylbenzohydrazide	PubChem[1]
CAS Number	39718-99-5	PubChem[1]
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₃	PubChem[1]
Molecular Weight	257.24 g/mol	PubChem[1]
Melting Point	Not available. (Related compound 4-nitrobenzohydrazide melts at 218 °C with decomposition)	
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF.	Inferred from related structures
XLogP3	2.9	PubChem (Computed)[1]
Topological Polar Surface Area	87 Å ²	PubChem (Computed)[1]

Synthesis of 4-nitro-N'-phenylbenzohydrazide

The synthesis of **4-nitro-N'-phenylbenzohydrazide** can be achieved through the condensation reaction of 4-nitrobenzoyl chloride with phenylhydrazine. This is a standard method for the formation of N,N'-disubstituted hydrazides.

Experimental Protocol: Synthesis

This protocol is a general procedure adapted from the synthesis of similar benzohydrazide derivatives.

Materials:

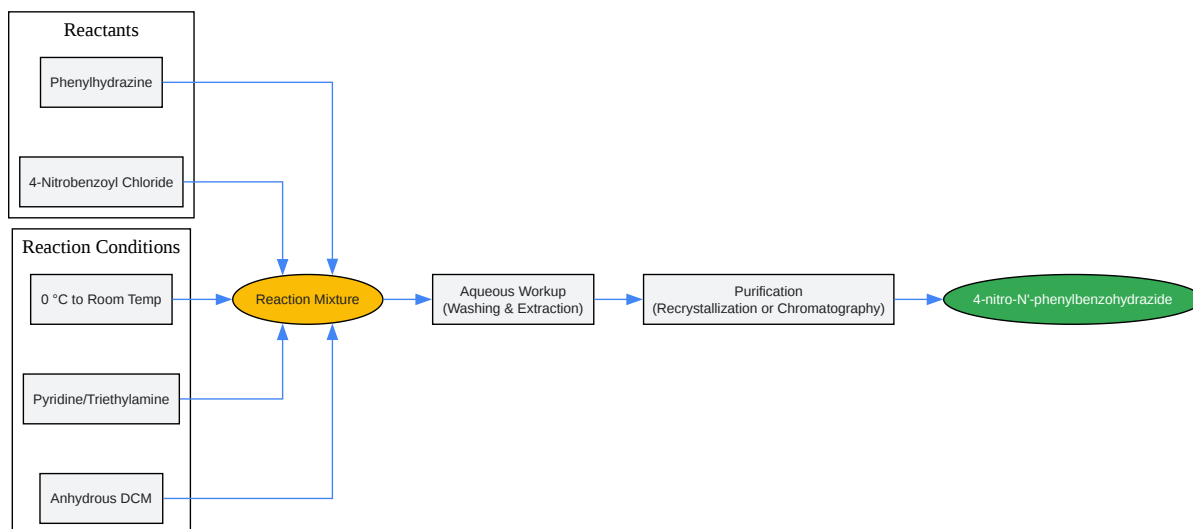
- 4-nitrobenzoyl chloride
- Phenylhydrazine

- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM.
- Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield

pure **4-nitro-N'-phenylbenzohydrazide**.



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*General synthesis workflow for **4-nitro-N'-phenylbenzohydrazide**.*

Spectral Characterization

Detailed experimental spectra for **4-nitro-N'-phenylbenzohydrazide** are not readily available in the public domain. However, the expected spectral features can be predicted based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, C=O, and NO₂ functional groups.

Table 2: Predicted IR Spectral Data for **4-nitro-N'-phenylbenzohydrazide**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-3400	N-H	Stretching
1640-1680	C=O (Amide I)	Stretching
1500-1550 & 1330-1370	NO ₂	Asymmetric & Symmetric Stretching
~1600	C=C	Aromatic Ring Stretching
~1540	N-H	Bending (Amide II)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H protons. The aromatic region will likely be complex due to the presence of two different phenyl rings. The protons on the 4-nitrophenyl ring are expected to be downfield due to the electron-withdrawing nature of the nitro group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the aromatic carbons. The carbonyl carbon is expected to appear in the range of 160-170 ppm. The aromatic carbons will resonate in the typical region of 110-150 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the nitro group.

Potential Biological Activity and Signaling Pathways

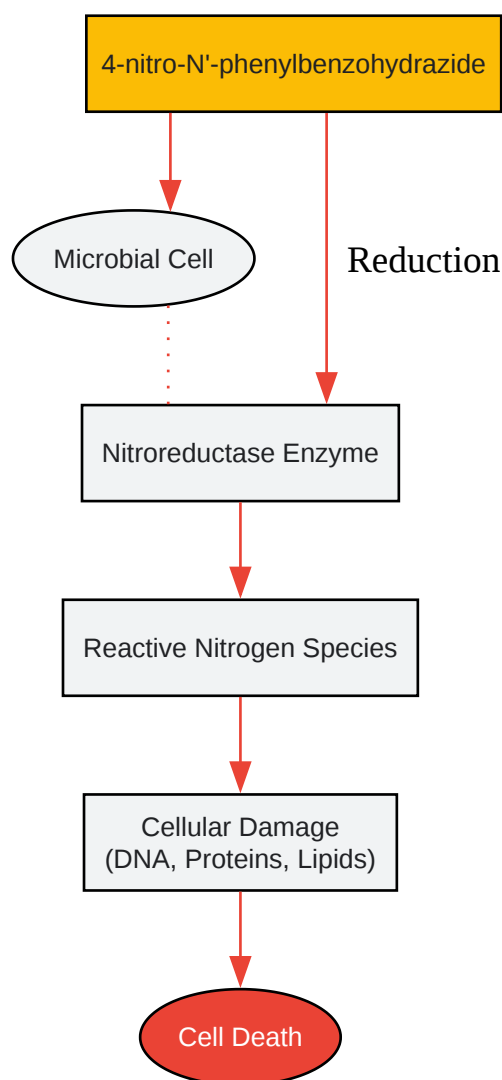
While no specific biological activity has been reported for **4-nitro-N'-phenylbenzohydrazide**, the broader class of benzohydrazide and hydrazone derivatives has been extensively studied

and shown to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.

The presence of the nitro group can significantly influence the biological activity. Nitroaromatic compounds are known to undergo bioreduction in cellular environments, which can lead to the generation of reactive nitrogen species. This mechanism is a key aspect of the activity of several antimicrobial drugs.

Potential Antimicrobial Mechanism

One potential mechanism of action for nitro-containing compounds involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process can lead to the formation of cytotoxic radicals that can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.



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Potential antimicrobial signaling pathway.

Potential Anticancer Activity

Many hydrazone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of various enzymes, disruption of cell cycle progression, and induction of apoptosis. The specific cellular targets and signaling pathways would need to be elucidated through dedicated biological studies.

Conclusion

4-nitro-N'-phenylbenzohydrazide is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of its potential biological activities based on its structural features and the known activities of related compounds. Further experimental validation of the data presented here is necessary to fully characterize this compound and explore its therapeutic potential.

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References

- 1. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C₁₃H₁₁N₃O₃ | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]
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